3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14762393
Molecular Formula: C21H21FN4O4S
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21FN4O4S |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | 3-[3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C21H21FN4O4S/c22-16-5-7-17(8-6-16)31(29,30)26-13-11-24(12-14-26)20(27)9-10-25-15-23-19-4-2-1-3-18(19)21(25)28/h1-8,15H,9-14H2 |
| Standard InChI Key | DPPCEYDCELANNE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class. Its structure features a quinazolinone core substituted with a piperazine moiety linked to a sulfonyl group attached to a fluorophenyl ring. This unique combination of functional groups suggests potential for diverse pharmacological properties, making it an interesting subject for medicinal chemistry research.
Biological Activities and Potential Applications
| Potential Application | Biological Activity |
|---|---|
| Cancer Treatment | Inhibition of specific pathways |
| Other Therapeutic Areas | Interaction with enzymes and receptors |
Synthesis and Optimization
The synthesis of 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. Optimization of reaction conditions is crucial to maximize yield and purity at each step. Common methods include the use of various reagents and conditions to facilitate efficient synthesis.
| Synthesis Step | Reagents and Conditions |
|---|---|
| Formation of Quinazolinone Core | Requires specific catalysts and solvents |
| Introduction of Piperazine Moiety | Utilizes sulfonylation reactions |
| Final Assembly and Purification | Involves chromatographic techniques |
Interaction Studies and Pharmacological Development
Understanding how 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one interacts with biological targets is critical for elucidating its mechanism of action. Techniques such as binding assays and molecular modeling are employed to study these interactions. These studies inform further development by optimizing the compound's pharmacological properties.
| Interaction Study Technique | Purpose |
|---|---|
| Binding Assays | Determine affinity for biological targets |
| Molecular Modeling | Predict binding modes and optimize structure |
Comparison with Similar Compounds
Several compounds share structural features with 3-(3-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-3-oxopropyl)quinazolin-4(3H)-one, highlighting its unique characteristics. For example, compounds like 4-{4-[phenylsulfonyl]piperazin-1-yl}-N-(thiazolylidene)-4-oxobutanamide lack fluorine substitution, affecting electronic properties.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{4-[phenylsulfonyl]piperazin-1-yl}-N-(thiazolylidene)-4-oxobutanamide | Contains a thiazole derivative | Lacks fluorine substitution |
| Ethyl 4-{(2-methylphenyl)sulfonyl}piperazine | Methyl substitution on phenol | Alters lipophilicity affecting bioavailability |
| 6-fluoroquinazoline derivatives | Fluorinated quinazolines | Varying halogen substitutions influence biological activity |
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